Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Description

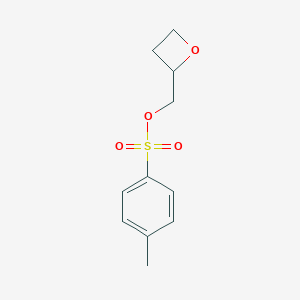

Structure

3D Structure

Properties

IUPAC Name |

oxetan-2-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSILSHSVRRBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552656 | |

| Record name | (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115845-51-7 | |

| Record name | (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key building block in modern medicinal chemistry.

Core Properties

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a chiral organic compound valued for its role as a versatile synthetic intermediate. Its structure incorporates a strained oxetane ring and a tosylate leaving group, making it an effective electrophile for introducing the 2-substituted oxetane moiety into more complex molecules.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₄S | [1] |

| Molecular Weight | 242.29 g/mol | [1] |

| IUPAC Name | [(2S)-oxetan-2-yl]methyl 4-methylbenzenesulfonate | [1] |

| CAS Number | 2198942-41-3 | [1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCO2 | [1] |

| Appearance | Not specified in provided results | |

| Melting Point | Not specified in provided results | |

| Boiling Point | Not specified in provided results | |

| Solubility | Not specified in provided results | |

| Storage Conditions | Not specified in provided results |

Note: Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, LCMS) for PF-06878031, a compound synthesized from the title molecule, is available in the supporting information of the cited scientific literature, suggesting similar data would be generated for the title compound during its synthesis and characterization.[2]

Synthesis and Experimental Protocols

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is recognized as a critical synthetic fragment for the development of drug candidates, and its large-scale synthesis has been a subject of process chemistry research.[3] The general approach involves the tosylation of (S)-oxetan-2-ylmethanol.

Synthetic Workflow

The synthesis can be represented by the following workflow:

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol

While specific, detailed, step-by-step laboratory procedures for the synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate are proprietary and often detailed within patents and specialized journals, a general method can be inferred from related patent literature.[1] The following is a representative protocol based on the esterification of a similar alcohol:

-

Reaction Setup: To a solution of (oxetan-2-yl)methanol in a chlorinated alkane solvent (e.g., dichloromethane), add triethylamine.

-

Reagent Addition: Cool the mixture and add a sulfonyl compound, such as p-toluenesulfonyl chloride, portion-wise while maintaining the temperature.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water and the organic layer is separated. The aqueous layer may be extracted with additional solvent.

-

Purification: The combined organic layers are washed, dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product can be further purified by techniques such as column chromatography to yield the desired (oxetan-2-yl)methyl p-toluenesulfonate.[1]

Reactivity and Applications in Drug Discovery

The chemical reactivity of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is dominated by the presence of the tosylate group, which is an excellent leaving group. This facilitates nucleophilic substitution reactions, allowing for the facile introduction of the oxetan-2-ylmethyl moiety into various molecular scaffolds. The strained four-membered oxetane ring can also undergo ring-opening reactions under certain conditions, although the tosylate displacement is the more common transformation.

Role as a Key Building Block

This compound has been identified as a key synthetic fragment for the introduction of the 2-substituted oxetane functionality in potential drug candidates.[3] The oxetane motif is increasingly utilized in medicinal chemistry to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.

Application in the Synthesis of PF-06878031

A notable application of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is in the synthesis of PF-06878031, a key structural fragment of oral late-stage glucagon-like peptide-1 receptor agonists (GLP-1-RA) for the treatment of type-2 diabetes and weight loss.[2] The synthesis involves a selective alkylation step where the oxetane tosylate is reacted with a nucleophilic partner.

Logical Relationship in Drug Development

The following diagram illustrates the logical flow from the starting material to its application in a drug candidate.

Caption: Role in drug candidate synthesis.

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

This technical guide provides a summary of the available information on (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate. For more detailed experimental procedures and characterization data, researchers are encouraged to consult the primary literature and patents cited herein.

References

- 1. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Methodologies for the Formation of 2âSubstituted Oxetanes: Synthesis of (S)âOxetan-2-ylmethyl Tosylate - American Chemical Society - Figshare [acs.figshare.com]

An In-depth Technical Guide to the Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key building block in medicinal chemistry, offers a valuable scaffold for introducing the 2-substituted oxetane moiety into potential drug candidates.[1][2][3] This guide provides a comprehensive overview of its synthesis, including established methodologies, experimental protocols, and quantitative data.

The oxetane ring is an increasingly important structural motif in drug discovery.[4] Its unique physicochemical properties, such as improved aqueous solubility, metabolic stability, and the ability to act as a carbonyl bioisostere, make it an attractive feature in the design of novel therapeutics.[4][5] (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate serves as a crucial electrophilic intermediate, enabling the facile introduction of the chiral oxetane unit via nucleophilic substitution reactions.

Synthetic Strategies and Methodologies

Several synthetic routes for the preparation of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate have been explored, primarily focusing on the efficient tosylation of the corresponding chiral alcohol, (S)-oxetan-2-ylmethanol. The key to a successful synthesis lies in the preparation of this enantiomerically pure starting material and the subsequent clean conversion to the desired tosylate.

One of the most effective and scalable approaches involves the tosylation of (S)-oxetan-2-ylmethanol using p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base and solvent.[1][2] Alternative strategies have also been investigated to optimize yield, purity, and scalability for industrial applications.[1][2]

Experimental Protocols

The following section details a common and scalable experimental protocol for the synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.

Synthesis of (S)-Oxetan-2-ylmethanol

The enantiomerically pure starting material, (S)-oxetan-2-ylmethanol, can be prepared through various methods, including the hydrolytic resolution of a racemic mixture or asymmetric synthesis. One patented method involves the acid-catalyzed hydrolysis of (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide.[6]

Tosylation of (S)-Oxetan-2-ylmethanol

This procedure outlines the conversion of the chiral alcohol to the target tosylate.

Materials and Reagents:

-

(S)-oxetan-2-ylmethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et3N)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

A solution of (S)-oxetan-2-ylmethanol (1.0 equivalent) is prepared in dry dichloromethane (DCM) in a reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).[7]

-

The solution is cooled to 0 °C using an ice bath.

-

Pyridine or triethylamine (1.5 equivalents) is added to the cooled solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).[7]

-

The reaction mixture is stirred at 0 °C for several hours, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7] If the reaction is sluggish, the mixture can be allowed to warm to room temperature.[7]

-

Upon completion of the reaction, the mixture is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.

| Parameter | Value | Reference |

| Molecular Formula | C11H14O4S | [8] |

| Molecular Weight | 242.29 g/mol | [8] |

| Typical Yield | 78-87% (for a similar tosylation) | [9] |

| Appearance | White powder or crystalline solid | [9] |

| Purity | >95% (typical for pharmaceutical intermediates) | [] |

Visualizations

Synthesis Pathway

The following diagram illustrates the synthetic pathway for the preparation of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate from (S)-oxetan-2-ylmethanol.

Caption: Reaction scheme for the tosylation of (S)-oxetan-2-ylmethanol.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the synthesis and purification of the target compound.

Caption: Step-by-step workflow for the synthesis and purification.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Methodologies for the Formation of 2âSubstituted Oxetanes: Synthesis of (S)âOxetan-2-ylmethyl Tosylate - Organic Process Research & Development - Figshare [acs.figshare.com]

- 3. Collection - Methodologies for the Formation of 2âSubstituted Oxetanes: Synthesis of (S)âOxetan-2-ylmethyl Tosylate - Organic Process Research & Development - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate | C11H14O4S | CID 51557230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

CAS Number: 2198942-41-3

This technical guide provides a comprehensive overview of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a chiral molecule valued for its role in introducing the 2-substituted oxetane motif into potential drug candidates. The oxetane ring is an increasingly important functional group in drug design, known for its ability to modulate key physicochemical properties of molecules.[1][2] The properties of the title compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2198942-41-3 | PubChem[3] |

| Molecular Formula | C₁₁H₁₄O₄S | PubChem[3] |

| Molecular Weight | 242.29 g/mol | PubChem[3] |

| IUPAC Name | [(2S)-oxetan-2-yl]methyl 4-methylbenzene-1-sulfonate | PubChem[3] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCO2 | PubChem[3] |

| Exact Mass | 242.06128010 Da | PubChem[3] |

| Topological Polar Surface Area | 61 Ų | PubChem[3] |

| Heavy Atom Count | 16 | PubChem[3] |

| Complexity | 311 | PubChem[3] |

| XLogP3-AA | 1.6 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 4 | PubChem[3] |

Synthesis and Experimental Protocol

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is typically synthesized from its corresponding alcohol, (S)-oxetan-2-ylmethanol, through a tosylation reaction. Several methodologies have been explored for the synthesis of 2-substituted oxetanes, with the tosylation of the primary alcohol being a key step.[1][2]

Experimental Protocol: Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

This protocol is adapted from general procedures for alcohol tosylation.[4]

Materials:

-

(S)-oxetan-2-ylmethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of (S)-oxetan-2-ylmethanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq.) or pyridine (1.5 eq.).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.

-

Upon completion of the reaction, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate can be further purified by column chromatography on silica gel if necessary.

General Synthesis Workflow

Caption: General workflow for the synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.

Role in Drug Discovery and Development

The oxetane motif is a valuable component in modern drug discovery due to its unique structural and physicochemical properties. It can act as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, and can improve properties like aqueous solubility, metabolic stability, and lipophilicity.[1][2] (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate serves as a crucial building block for introducing the 2-substituted oxetane moiety into drug candidates.

A significant application of this compound is in the synthesis of Glucagon-like peptide-1 (GLP-1) receptor agonists. For instance, (S)-oxetan-2-ylmethanamine, which can be synthesized from the title compound, is a key intermediate in the preparation of the oral GLP-1 receptor agonist Orforglipron.[5][6]

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists are used in the treatment of type 2 diabetes and obesity. The GLP-1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade that leads to enhanced glucose-stimulated insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Collection - Methodologies for the Formation of 2âSubstituted Oxetanes: Synthesis of (S)âOxetan-2-ylmethyl Tosylate - Organic Process Research & Development - Figshare [acs.figshare.com]

- 3. (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate | C11H14O4S | CID 51557230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. CN117964617A - Preparation method of GLP-1 receptor agonist Orforglipron - Google Patents [patents.google.com]

- 6. Orforglipron: Advancing Multifunctional Therapeutic Applications and Synthesis Innovations in GLP-1R Targeting [synapse.patsnap.com]

- 7. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 8. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

Technical Data Sheet: Physicochemical Properties of Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the key physicochemical properties of Oxetan-2-ylmethyl 4-methylbenzenesulfonate, with a primary focus on its molecular weight. The data presented is essential for professionals engaged in chemical synthesis, analysis, and formulation within the pharmaceutical and life sciences industries.

Core Physicochemical Data

The fundamental quantitative properties of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₄S[1] |

| Molecular Weight | 242.29 g/mol [1] |

| IUPAC Name | [(2S)-oxetan-2-yl]methyl 4-methylbenzenesulfonate[1] |

Methodology for Molecular Weight Determination

The molecular weight of a compound is a fundamental property derived from its molecular formula. The process is a theoretical calculation based on the standard atomic weights of the constituent elements.

Protocol for Calculation:

-

Determine the Molecular Formula: The first step is to establish the precise molecular formula from the compound's chemical structure. For this compound, the formula is C₁₁H₁₄O₄S.[1]

-

Identify Constituent Atoms: The formula indicates the compound is composed of Carbon (C), Hydrogen (H), Oxygen (O), and Sulfur (S) atoms.

-

Sum Atomic Weights: The molecular weight is calculated by summing the atomic weights of all atoms in the formula. The calculation is as follows:

-

(Number of C atoms × Atomic Weight of C) +

-

(Number of H atoms × Atomic Weight of H) +

-

(Number of O atoms × Atomic Weight of O) +

-

(Number of S atoms × Atomic Weight of S)

Using standard atomic weights (approx. C=12.011, H=1.008, O=15.999, S=32.06): (11 × 12.011) + (14 × 1.008) + (4 × 15.999) + (1 × 32.06) = 242.29 g/mol

-

Experimental Confirmation: While the theoretical molecular weight is calculated, it is typically confirmed experimentally using techniques such as mass spectrometry. This analytical method measures the mass-to-charge ratio of ionized molecules, providing empirical validation of the compound's identity and molecular mass.

Visualization of Calculation Logic

The following diagram illustrates the logical workflow for determining the molecular weight of the target compound from its constituent parts.

Caption: Logical workflow for molecular weight calculation.

This guide provides the essential data and methodology concerning the molecular weight of this compound, serving as a foundational resource for laboratory and development activities.

References

An In-depth Technical Guide to (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a chiral oxetane derivative, has emerged as a significant building block in medicinal chemistry and drug development. The incorporation of the oxetane motif into drug candidates is a contemporary strategy to enhance physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, highlighting its pivotal role as a versatile intermediate in the synthesis of complex molecular architectures for therapeutic applications. The oxetane ring, a four-membered cyclic ether, is increasingly utilized by medicinal chemists to modulate properties such as aqueous solubility, metabolic stability, and lipophilicity of drug candidates.

Chemical Structure and Properties

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is characterized by a stereochemically defined oxetane ring linked to a tosyl group via a methylene bridge. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of the oxetanylmethyl moiety into a wide range of molecules.

Table 1: Chemical Identifiers and Computed Properties

| Identifier | Value |

| IUPAC Name | [(2S)-oxetan-2-yl]methyl 4-methylbenzene-1-sulfonate[1] |

| CAS Number | 2198942-41-3[1] |

| Molecular Formula | C₁₁H₁₄O₄S[1] |

| Molecular Weight | 242.29 g/mol [1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCO2[1] |

| InChI | InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3/t10-/m0/s1[1] |

| XLogP3 | 1.6[1] |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Yellow to colorless oil[2] |

| Melting Point | Not available (likely below room temperature) |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |

| Storage Condition | Sealed in dry, Store at 4 to 8 °C[2] |

Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

The most common and efficient method for the synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is the tosylation of the corresponding chiral alcohol, (S)-oxetan-2-ylmethanol. This reaction is a standard procedure in organic synthesis.

Experimental Protocol: Tosylation of (S)-oxetan-2-ylmethanol

Materials:

-

(S)-oxetan-2-ylmethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-oxetan-2-ylmethanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add pyridine or triethylamine (1.5-2.0 equivalents) dropwise while stirring.

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1-1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (if triethylamine was used), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.

-

Synthesis Workflow

Caption: Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.

Role in Drug Discovery and Development

The oxetane moiety is a valuable "molecular scaffold" in modern drug design. Its incorporation can lead to significant improvements in the pharmacological profile of a drug candidate. The unique properties of the oxetane ring, such as its polarity and three-dimensional structure, can enhance aqueous solubility and metabolic stability, while also providing a novel vector for exploring chemical space.

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate serves as a crucial intermediate for introducing the oxetanylmethyl group into target molecules. For instance, it is a key precursor in the synthesis of certain glucagon-like peptide-1 (GLP-1) receptor agonists, which are important therapeutics for the treatment of type 2 diabetes and obesity. The tosylate group's reactivity allows for facile displacement by various nucleophiles, making it a versatile tool for medicinal chemists.

Logical Relationship in Drug Development

Caption: Role of the title compound in drug development.

Conclusion

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a valuable and versatile chiral building block for drug discovery and development. Its straightforward synthesis and the advantageous properties conferred by the oxetane moiety make it an attractive tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents. The continued exploration of oxetane-containing compounds is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to (Oxetan-2-yl)methyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate, a key synthetic intermediate in medicinal chemistry. The document details its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications in drug discovery, particularly as a source of the valuable oxetane motif.

Chemical Identity and Properties

(Oxetan-2-yl)methyl 4-methylbenzenesulfonate, often referred to as 2-(tosyloxymethyl)oxetane, is a versatile organic compound. Its IUPAC name is (Oxetan-2-yl)methyl 4-methylbenzenesulfonate .[1][2] The commercially available and frequently utilized form for chiral synthesis is the (S)-enantiomer, with the IUPAC name [(2S)-oxetan-2-yl]methyl 4-methylbenzenesulfonate .[3]

The structure consists of an oxetane ring linked via a methylene bridge to a tosylate group. The tosylate is an excellent leaving group, making this molecule an effective electrophile for introducing the oxetan-2-ylmethyl moiety into various molecular scaffolds.

Table 1: Physicochemical Properties of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate

| Property | Value | Source |

| IUPAC Name | (Oxetan-2-yl)methyl 4-methylbenzenesulfonate | - |

| Molecular Formula | C₁₁H₁₄O₄S | [3][4] |

| Molecular Weight | 242.29 g/mol | [3] |

| Boiling Point | 383.17 °C at 760 mmHg | [4] |

| Monoisotopic Mass | 242.06128010 Da | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [4] |

Synthesis of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate: An Experimental Protocol

The synthesis of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate is typically achieved through the tosylation of the corresponding alcohol, (oxetan-2-yl)methanol. This reaction involves the formation of a sulfonate ester by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base.

Reaction Scheme:

(Oxetan-2-yl)methanol + p-Toluenesulfonyl chloride --(Base)--> (Oxetan-2-yl)methyl 4-methylbenzenesulfonate

Detailed Experimental Protocol (General Method): [5]

-

Materials and Equipment:

-

(Oxetan-2-yl)methanol (1 equivalent)

-

p-Toluenesulfonyl chloride (1.2 equivalents)

-

Triethylamine (1.5 equivalents) or Pyridine (1.5 equivalents)

-

Dichloromethane (DCM), anhydrous (10 volumes)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

Standard glassware for extraction and purification.

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (oxetan-2-yl)methanol and anhydrous dichloromethane.

-

Cool the resulting solution to 0 °C using an ice bath.

-

Slowly add triethylamine (or pyridine) to the stirred solution.

-

Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane (2 x 5 volumes).

-

Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

Safety Precautions:

-

p-Toluenesulfonyl chloride is a lachrymator and should be handled in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent; appropriate personal protective equipment should be worn.

-

The reaction should be carried out under anhydrous conditions as p-toluenesulfonyl chloride is sensitive to moisture.

Diagram 1: Synthesis Workflow for (Oxetan-2-yl)methyl 4-methylbenzenesulfonate

Caption: A flowchart illustrating the key stages in the synthesis of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate.

Role in Drug Discovery and Medicinal Chemistry

(Oxetan-2-yl)methyl 4-methylbenzenesulfonate serves as a crucial building block for introducing the 2-substituted oxetane motif into drug candidates.[6][7] The oxetane ring itself is of significant interest in medicinal chemistry due to its unique physicochemical properties that can enhance the drug-like characteristics of a molecule.[8][9]

Key Advantages of Incorporating the Oxetane Moiety:

-

Improved Physicochemical Properties: The introduction of an oxetane ring can lead to a significant increase in aqueous solubility and a reduction in lipophilicity (LogP).[10][11] This is attributed to the polar nature of the ether linkage within the strained four-membered ring.

-

Enhanced Metabolic Stability: Oxetanes can serve as isosteres for more metabolically labile groups like gem-dimethyl or carbonyl functionalities.[9][11] By replacing these groups, the metabolic stability of a drug candidate can be improved, leading to a longer half-life in the body.

-

Modulation of Basicity: When placed in proximity to a basic nitrogen atom, the electron-withdrawing nature of the oxetane's oxygen can reduce the pKa of the amine.[9][10] This can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile and for reducing off-target effects such as hERG inhibition.

-

Vectorial Exit and Conformational Rigidity: The compact, three-dimensional structure of the oxetane ring can provide a defined exit vector for substituents, which can be exploited to achieve optimal interactions with a biological target.[10] It also imparts a degree of conformational rigidity, which can be favorable for binding affinity.

Applications in Targeting Signaling Pathways:

While (Oxetan-2-yl)methyl 4-methylbenzenesulfonate is not directly active in signaling pathways, the oxetane-containing compounds synthesized from it are. These compounds have been developed as inhibitors or modulators of various biological targets, including:

-

Kinases: Numerous kinase inhibitors incorporate oxetane rings to improve their properties.[8][12]

-

Epigenetic Targets: Compounds targeting enzymes like EZH2 have utilized the oxetane motif.[10]

-

G-Protein Coupled Receptors (GPCRs): Oxetane-containing molecules have been designed as agonists for receptors like GLP-1R.[8]

-

Metabolic Pathways: The oxetane moiety has been incorporated into molecules that regulate pathways such as the Wnt/PI3K-Akt signaling pathway.[10]

Diagram 2: Role of Oxetane Introduction in Drug Candidate Optimization

Caption: A diagram showing how (Oxetan-2-yl)methyl 4-methylbenzenesulfonate is used to improve lead compounds.

References

- 1. oxetan-2-ylmethyl 4-methylbenzenesulfonate - CAS:115845-51-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. oxetan-2-ylmethyl 4-methylbenzene-1-sulfonate [allbiopharm.com]

- 3. (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate | C11H14O4S | CID 51557230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound – porphyrin-systems [porphyrin-systems.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Item - Methodologies for the Formation of 2âSubstituted Oxetanes: Synthesis of (S)âOxetan-2-ylmethyl Tosylate - American Chemical Society - Figshare [acs.figshare.com]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Oxetan-2-ylmethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key intermediate in pharmaceutical synthesis. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This guide is intended to be a crucial resource for laboratory personnel and researchers in handling this compound safely.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (2-Oxetanyl)methyl p-toluenesulfonate, (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate |

| CAS Number | 154433-79-1, 115845-51-7, 2198942-41-3 |

| Molecular Formula | C₁₁H₁₄O₄S |

| Molecular Weight | 242.29 g/mol [1] |

| Chemical Structure | [(2S)-oxetan-2-yl]methyl 4-methylbenzenesulfonate[1] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | Yellow to colorless oil or yellow to orange powder | [2] |

| Boiling Point | 383.17°C at 760 mmHg | |

| Melting Point | 45-46 °C | [2] |

| Density | 1.3749 (rough estimate) | [2] |

| Solubility | Decomposes in water; Soluble in dioxane (50 mg/mL, clear) | [2] |

| Vapor Pressure | 2.35E-05 mmHg at 25°C | [2] |

| Flash Point | >230 °F | [2] |

Toxicological Information and Hazard Identification

This compound is classified as a hazardous substance. The GHS hazard statements and corresponding pictograms are crucial for understanding its potential health effects.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[2] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up.[2] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Storage Conditions:

-

Store in a dry, cool, and well-ventilated place.

-

Keep container tightly sealed.

-

Recommended storage temperature: 2-8°C.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessments of this compound are not publicly available in the reviewed literature and safety data sheets. The provided hazard classifications are based on standardized GHS criteria, likely derived from a combination of experimental data and computational predictions (QSAR).

Signaling Pathways

There is no publicly available information on specific biological signaling pathways that are affected by this compound. As a synthetic intermediate, its primary relevance is in chemical reactions rather than direct biological activity in a final drug product.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe Handling Workflow for this compound.

References

The Oxetane Motif: A Modern Tool for Optimizing Drug-Like Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a powerful tactic in modern medicinal chemistry to overcome challenges in drug discovery, such as poor solubility, metabolic instability, and off-target toxicity. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. Its unique combination of polarity, three-dimensionality, and metabolic stability allows for the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the applications of oxetane-containing compounds in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and synthetic workflows.

The Role of Oxetanes in Drug Design: A Physicochemical Perspective

The utility of the oxetane ring in medicinal chemistry stems from its distinct structural and electronic properties. It is a small, polar, and non-planar scaffold that can significantly influence the properties of a parent molecule.[1][2]

Bioisosteric Replacement:

One of the most powerful applications of the oxetane motif is as a bioisostere for commonly used functional groups that may possess undesirable properties.

-

gem-Dimethyl and Carbonyl Surrogate: The oxetane ring can serve as a surrogate for gem-dimethyl groups, offering a similar steric profile but with increased polarity, which can disrupt lipophilic interactions and enhance aqueous solubility.[3][4] It also mimics the hydrogen-bonding ability and dipole moment of a carbonyl group but is generally more resistant to metabolic degradation.[2][4]

-

Morpholine Replacement: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have shown promise as replacements for the morpholine group, a common functionality used to improve solubility that is often susceptible to oxidative metabolism.[5]

Modulation of Physicochemical Properties:

The incorporation of an oxetane can lead to significant improvements in key drug-like properties:

-

Enhanced Solubility: The inherent polarity of the oxetane ring can dramatically increase the aqueous solubility of a compound. This effect is particularly pronounced in lipophilic molecules, where solubility can be increased by a factor of 4 to over 4000.[6]

-

Improved Metabolic Stability: Oxetanes can block metabolically labile sites on a molecule, shielding them from enzymatic degradation, particularly by cytochrome P450 enzymes.[7] This leads to a lower intrinsic clearance (CLint) and a longer half-life.[8]

-

Reduced Lipophilicity: The replacement of lipophilic groups like gem-dimethyl with a more polar oxetane ring can lead to a significant reduction in lipophilicity (LogD), which can be beneficial for reducing off-target effects and improving pharmacokinetic profiles.[9]

-

Basicity Attenuation: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the pKa of nearby basic amines. This modulation of basicity can be crucial for improving selectivity, reducing hERG inhibition, and optimizing pharmacokinetic properties.[2][4]

The following diagram illustrates the logical relationship between the properties of the oxetane ring and its impact on drug development.

Figure 1: Logical flow from oxetane properties to improved drug candidates.

Quantitative Impact of Oxetane Incorporation

The following tables summarize quantitative data demonstrating the significant improvements in physicochemical and pharmacokinetic properties achieved by incorporating an oxetane moiety.

Table 1: Comparative Physicochemical Properties of Oxetane-Containing Compounds and Their Analogs

| Compound Pair | Analog Structure | Analog Property Value | Oxetane-Containing Structure | Oxetane Property Value | Fold Improvement | Reference(s) |

| Carbonyl vs. Oxetane | 4-Piperidone Derivative | CLint (h) > 293 µL/min/mg | Spiro-oxetane Analog | CLint (h) = 25.9 µL/min/mg | > 11.3 | [8][10] |

| 4-Piperidone Derivative | pKa = 7.7 | Spiro-oxetane Analog | pKa = 9.0 | - | [11] | |

| 4-Piperidone Derivative | LogD = -0.7 | Spiro-oxetane Analog | LogD = -0.4 | - | [11] | |

| gem-Dimethyl vs. Oxetane | gem-Dimethyl Analog | High CLint | Oxetane Analog | Low CLint | Significant | [10] |

| gem-Dimethyl Analog | Low Aqueous Solubility | Oxetane Analog | High Aqueous Solubility | 4 to >4000-fold | [6] | |

| Methylene Analog | elogD = 4.21 | 3,3-Diaryloxetane | elogD = 3.4 | -0.81 units | [9] |

Table 2: Biological and Pharmacokinetic Data of Oxetane-Containing Clinical Candidates

| Compound | Target | IC50 / Ki | Key Pharmacokinetic Parameters | Reference(s) |

| Fenebrutinib | BTK | - | Rat: CLp = 27.4 mL/min/kg, t1/2 = 2.2 h, F = 65% Dog: CLp = 10.9 mL/min/kg, t1/2 = 3.8 h, F = 85% | [12] |

| Lanraplenib (GS-9876) | SYK | IC50 = 9.5 nM | Human: t1/2 = 21.3–24.6 h (supports once-daily dosing) | [3][13] |

| GDC-0349 | mTOR | Ki = 3.8 nM | Reduced pKaH from 7.6 to 5.0; Reduced hERG IC50 from 8.5 µM to >100 µM | [4][14][15] |

| Mevrometostat (PF-06821497) | EZH2 | Ki < 100 pM (WT and Y641N) | Orally bioavailable | [4] |

Synthesis of Oxetane-Containing Compounds: Key Experimental Protocols

The growing interest in oxetanes has driven the development of robust synthetic methods for their preparation and incorporation into drug candidates. Key building blocks include oxetan-3-one and 3-amino-oxetanes.

Synthesis of Oxetan-3-one

Oxetan-3-one is a versatile precursor for a wide range of 3-substituted oxetanes. One common method for its preparation is the oxidation of 3-oxetanol.

Experimental Protocol: Oxidation of 3-Oxetanol to Oxetan-3-one [1]

-

Materials:

-

3-Oxetanol (1.0 eq)

-

N-tert-butylbenzenesulfinamide (catalyst, e.g., 0.02 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2.1 eq)

-

N-Chlorosuccinimide (NCS) (e.g., 1.8 eq)

-

Dichloromethane (DCM)

-

Water bath

-

-

Procedure:

-

To a reaction vessel containing dichloromethane, add 3-Oxetanol, N-tert-butylbenzenesulfinamide, and DBU.

-

Place the reaction vessel in a water bath to maintain the temperature at 20-25 °C.

-

Slowly add N-Chlorosuccinimide to the reaction mixture, ensuring the temperature remains controlled.

-

Stir the reaction at room temperature until completion, monitored by TLC or GC-MS.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude oxetan-3-one by distillation to yield the final product.

-

Synthesis of 3-Amino-oxetanes via Reductive Amination

Reductive amination of oxetan-3-one is a widely used method for the synthesis of 3-amino-oxetanes.

Experimental Protocol: Reductive Amination of Oxetan-3-one [10][16]

-

Materials:

-

Oxetan-3-one (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN) (1.5-2.0 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, catalytic)

-

-

Procedure:

-

Dissolve oxetan-3-one and the amine in the chosen solvent in a reaction flask under an inert atmosphere.

-

If desired, add a catalytic amount of acetic acid to facilitate imine/enamine formation.

-

Stir the mixture at room temperature for a period to allow for imine/enamine formation (typically 30 minutes to a few hours).

-

Add the reducing agent (NaBH(OAc)3 or NaBH3CN) portion-wise to the reaction mixture, monitoring for gas evolution.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 3-amino-oxetane by column chromatography on silica gel.

-

Incorporation of Oxetanes via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that can be used to incorporate oxetane-containing fragments into aromatic systems.

Experimental Protocol: Suzuki-Miyaura Coupling of an Oxetane-containing Boronic Acid/Ester

-

Materials:

-

Aryl or heteroaryl halide (1.0 eq)

-

Oxetane-containing boronic acid or boronic ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

-

Base (e.g., Na2CO3, K2CO3, Cs2CO3) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

-

-

Procedure:

-

To a reaction vessel, add the aryl/heteroaryl halide, the oxetane-containing boronic acid/ester, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system to the reaction mixture.

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

The following diagram provides a generalized workflow for the incorporation of oxetane moieties in a drug discovery program.

Figure 2: Workflow for incorporating oxetanes in drug discovery.

Signaling Pathways Targeted by Oxetane-Containing Drugs

Oxetane-containing compounds have been developed as potent and selective inhibitors of various key signaling pathways implicated in diseases such as cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK) and Spleen Tyrosine Kinase (SYK) Signaling

Fenebrutinib and lanraplenib are examples of oxetane-containing inhibitors targeting BTK and SYK, respectively. These kinases are crucial components of B-cell receptor signaling.

Figure 3: Inhibition of BTK and SYK signaling by oxetane-containing drugs.

PI3K/mTOR Signaling Pathway

GDC-0349 is a potent inhibitor of mTOR, a key regulator of cell growth and proliferation.

Figure 4: Inhibition of the mTOR signaling pathway by GDC-0349.

EZH2 and Histone Methylation

Mevrometostat (PF-06821497) is an inhibitor of EZH2, a histone methyltransferase that plays a crucial role in epigenetic regulation.

Figure 5: Inhibition of EZH2-mediated histone methylation by mevrometostat.

Conclusion and Future Perspectives

The oxetane ring has transitioned from a synthetic curiosity to a validated and valuable tool in the medicinal chemist's arsenal. Its ability to predictably and favorably modulate key drug-like properties, including solubility, metabolic stability, and lipophilicity, has led to its incorporation in numerous clinical candidates across a range of therapeutic areas. While the synthesis of some substituted oxetanes can be challenging, the development of new synthetic methodologies continues to expand the accessibility and diversity of oxetane-containing building blocks. As our understanding of the nuanced effects of this strained heterocycle on molecular properties deepens, the strategic application of the oxetane motif is poised to play an increasingly important role in the design and development of the next generation of therapeutic agents. The continued exploration of novel oxetane scaffolds and their application in bioisosteric replacement strategies will undoubtedly contribute to the discovery of safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2023244587A1 - Methods of making tolebrutinib - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. GDC-0349 - LKT Labs [lktlabs.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. organic-chemistry.org [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Oxetane Motif: A Technical Guide to Enhancing Physicochemical Properties in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry to fine-tune the physicochemical properties of drug candidates. Among these, the oxetane motif, a four-membered saturated ether, has emerged as a valuable bioisostere and a modulator of key drug-like characteristics. This technical guide provides an in-depth analysis of the core physicochemical properties influenced by the oxetane moiety, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in leveraging this versatile structural element.

Core Physicochemical Impact of Oxetane Incorporation

The introduction of an oxetane ring into a molecule can profoundly alter its aqueous solubility, lipophilicity, metabolic stability, and basicity (pKa). These changes stem from the unique combination of the oxetane's polarity, three-dimensionality, and electron-withdrawing nature.[1][2][3]

Solubility

A significant advantage of incorporating an oxetane is the often dramatic improvement in aqueous solubility. This is attributed to the polar nature of the ether oxygen, which can act as a hydrogen bond acceptor, and the rigid, three-dimensional structure that can disrupt crystal packing.[4][5] The magnitude of this effect is context-dependent but can be substantial. For instance, the replacement of a gem-dimethyl group with an oxetane has been reported to increase aqueous solubility by a factor of 4 to over 4000.[4][5]

Lipophilicity (LogP/LogD)

Oxetanes generally lead to a reduction in lipophilicity compared to their carbocyclic or gem-dimethyl counterparts.[5] The polar oxygen atom in the oxetane ring decreases the overall nonpolar surface area of the molecule, resulting in lower LogP and LogD values. This reduction in lipophilicity can be beneficial for improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and reducing off-target toxicities often associated with highly lipophilic molecules.[2]

Metabolic Stability

The oxetane motif is often employed to enhance metabolic stability.[3][4] By replacing metabolically labile groups, such as gem-dimethyl or methylene groups prone to oxidation by cytochrome P450 enzymes, the more robust oxetane ring can block these metabolic "soft spots".[2] This leads to a decreased rate of metabolic degradation, longer half-life, and improved bioavailability.[4]

Basicity (pKa)

The electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly reduce the basicity of nearby nitrogen atoms.[2] The extent of this pKa reduction is dependent on the distance between the oxetane and the basic center. An oxetane positioned alpha to an amine can lower the pKa by approximately 2.7 units, while the effect is less pronounced at the beta (1.9 units), gamma (0.7 units), and delta (0.3 units) positions.[2] This modulation of pKa is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Data Presentation: Quantitative Effects of Oxetane Incorporation

The following tables summarize the quantitative impact of incorporating an oxetane motif on key physicochemical properties, as reported in the literature.

Table 1: Impact of Oxetane on Aqueous Solubility

| Parent Scaffold | Modification | Fold Increase in Aqueous Solubility | Reference |

| Lipophilic acyclic chain | Methylene replaced by oxetane | 25 - 4000 | [5] |

| Polar cyclic scaffold | gem-dimethyl replaced by oxetane | 4 - 4000 | [5] |

Table 2: Impact of Oxetane on Lipophilicity (LogP)

| Parent Compound | Analogue with Oxetane | ΔLogP (Analogue - Parent) | Reference |

| Compound with methylene group | Oxetane-containing analogue | General reduction | [5] |

| Compound with gem-dimethyl group | Oxetane-containing analogue | General reduction | [2] |

Table 3: Impact of Oxetane on Basicity (pKa) of an Adjacent Amine

| Position of Oxetane Relative to Amine | Approximate pKa Reduction (units) | Reference |

| Alpha (α) | 2.7 | [2] |

| Beta (β) | 1.9 | [2] |

| Gamma (γ) | 0.7 | [2] |

| Delta (δ) | 0.3 | [2] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for understanding the impact of structural modifications. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP/LogD)

1. Shake-Flask Method (Gold Standard)

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4 for LogD).[6][7][8][9]

-

Materials:

-

Test compound

-

n-Octanol (pre-saturated with aqueous buffer)

-

Aqueous buffer (e.g., 0.01 M PBS, pH 7.4, pre-saturated with n-octanol)

-

Vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and aqueous buffer. The final concentration should be within the linear range of the analytical method.

-

Securely cap the vials and shake them for a set period (e.g., 1-2 hours) to allow for equilibration.[10]

-

Centrifuge the vials to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Quantify the concentration of the compound in each phase using a validated analytical method.

-

Calculate the LogP or LogD using the following formula: LogP (or LogD) = log10 ([Compound]octanol / [Compound]aqueous)

-

2. High-Performance Liquid Chromatography (HPLC) Method

This is a faster, indirect method that correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.[11][12][13]

-

Materials:

-

HPLC system with a UV or MS detector

-

Reverse-phase column (e.g., C18)

-

Mobile phase (e.g., methanol/water or acetonitrile/water gradient)

-

A set of calibration standards with known LogP values.

-

Test compound

-

-

Procedure:

-

Prepare solutions of the calibration standards and the test compound.

-

Inject the calibration standards onto the HPLC system and record their retention times.

-

Create a calibration curve by plotting the known LogP values of the standards against their retention times.

-

Inject the test compound and determine its retention time.

-

Calculate the LogP of the test compound by interpolating its retention time on the calibration curve.

-

Determination of Metabolic Stability

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[14][15][16][17][18]

-

Materials:

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Test compound

-

Positive control compounds (with known metabolic liabilities, e.g., verapamil, testosterone)

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

96-well plates

-

LC-MS/MS for analysis

-

-

Procedure:

-

Prepare a working solution of the test compound and positive controls in buffer.

-

In a 96-well plate, add the HLM and the NADPH regenerating system to the buffer. Pre-warm the plate to 37°C.

-

Initiate the metabolic reaction by adding the test compound or positive control to the wells.

-

At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding the cold quenching solution.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the amount of the parent compound remaining at each time point.

-

Determine the metabolic stability by calculating the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Determination of Acidity/Basicity (pKa)

1. Potentiometric Titration

This is a highly accurate method that involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[19][20][21][22][23]

-

Materials:

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Test compound solution of known concentration

-

Inert gas (e.g., nitrogen) to purge dissolved CO2

-

-

Procedure:

-

Calibrate the pH meter using standard buffers.

-

Dissolve a known amount of the test compound in water or a suitable co-solvent.

-

Purge the solution with nitrogen to remove dissolved CO2.

-

Titrate the solution with the standardized acid or base, adding small, precise volumes.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

-

2. UV-Spectrophotometric Method

This method is suitable for compounds that possess a chromophore near the ionizable center, resulting in a change in UV-visible absorbance upon protonation or deprotonation.[1][24][25][26][27]

-

Materials:

-

UV-Vis spectrophotometer (plate reader format is ideal for higher throughput)

-

A series of aqueous buffers with a range of known pH values

-

Test compound stock solution (e.g., in DMSO)

-

96-well UV-transparent plates

-

-

Procedure:

-

Prepare a series of buffer solutions covering a pH range that brackets the expected pKa.

-

Add a small, constant volume of the test compound stock solution to each well of the 96-well plate containing the different buffers.

-

Measure the UV-visible absorbance spectrum for each well.

-

Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.

-

The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

3. NMR Spectroscopy Method

NMR can be used to determine pKa by monitoring the change in the chemical shift of a nucleus near the ionizable group as a function of pH.[28][29][30][31][32]

-

Materials:

-

NMR spectrometer

-

A series of buffer solutions with a range of known pH values prepared in D2O

-

Test compound

-

-

Procedure:

-

Prepare a series of samples of the test compound dissolved in the different D2O-based buffers.

-

Acquire a 1H or 13C NMR spectrum for each sample.

-

Identify a nucleus whose chemical shift is sensitive to the ionization state of the molecule.

-

Plot the chemical shift of this nucleus against the pH.

-

The pKa is the pH at the inflection point of the resulting sigmoidal curve.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the physicochemical properties of oxetane motifs.

Caption: Impact of Oxetane Incorporation on Physicochemical Properties.

Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.

Caption: Workflow for pKa Determination by Potentiometric Titration.

References

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. researchgate.net [researchgate.net]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. mercell.com [mercell.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 26. UV spectrophotometric measurements for pKa determination [bio-protocol.org]

- 27. pharmaguru.co [pharmaguru.co]

- 28. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]

- 29. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of Oxetane Rings in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes, four-membered saturated ethers, have transitioned from being a synthetic curiosity to a cornerstone motif in modern organic and medicinal chemistry.[1][2] Their unique combination of properties—possessing inherent ring strain (106 kJ/mol) yet often demonstrating remarkable stability—makes them versatile intermediates and desirable structural components.[1][3] The strained C–O–C bond angle exposes the oxygen's lone pairs, rendering the oxetane an excellent hydrogen-bond acceptor and Lewis base.[1] In drug development, the oxetane ring is increasingly employed as a bioisostere for gem-dimethyl and carbonyl groups.[4][5] This substitution can profoundly enhance a molecule's physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[6][7][8] This guide provides an in-depth exploration of the core reactivity of the oxetane ring, its synthesis, and its strategic application in the development of novel therapeutics.

Core Reactivity of the Oxetane Ring

The reactivity of oxetanes is dominated by ring-opening reactions, driven by the release of inherent ring strain.[9][10] These transformations are typically initiated by electrophilic activation of the ring oxygen, followed by nucleophilic attack. The regioselectivity of the ring-opening is a critical consideration and is governed by a combination of steric and electronic factors.[11]

Ring-Opening Reactions

The cleavage of the oxetane ring can be achieved under various conditions, providing access to valuable 1,3-difunctionalized acyclic compounds.[3][12]

-

Acid-Catalyzed Ring-Opening: Both Brønsted and Lewis acids are effective promoters for oxetane ring-opening.[1][13] Activation of the oxygen atom by a proton or Lewis acid facilitates nucleophilic attack.

-

With weak nucleophiles (e.g., water, alcohols): Under acidic conditions, weak nucleophiles will preferentially attack the more substituted carbon atom adjacent to the oxygen. This regioselectivity is controlled by electronic effects, where the positive charge in the transition state is better stabilized at the more substituted position.[11]

-

Intramolecular reactions: Acid catalysis can also promote intramolecular ring-opening, leading to the formation of other heterocyclic systems, such as substituted tetrahydropyrans.[1]

-

-

Nucleophilic Ring-Opening (Under Neutral or Basic Conditions):

-

With strong nucleophiles (e.g., organometallics, amines, thiols): Strong, hard nucleophiles typically attack the less sterically hindered carbon atom of the oxetane ring in an SN2-type reaction.[11][14] This mode of reactivity is governed by steric control.

-

Regioselectivity: For unsymmetrically substituted oxetanes, strong nucleophiles will almost exclusively attack the less substituted α-carbon.[11] Vinyl-substituted oxetanes can undergo an SN2' reaction, where the nucleophile attacks the β-carbon of the vinyl group.[11]

-

-

Lewis Acid-Mediated Ring-Opening: Lewis acids can coordinate to the oxetane oxygen, activating the ring for nucleophilic attack or rearrangement.[10] Strong Lewis acids like BF₃·OEt₂ are commonly used.[10] Recently, highly active catalysts such as the Lewis superacid Al(C₆F₅)₃ have been shown to catalyze the regioselective isomerization of 2,2-disubstituted oxetanes into valuable homoallylic alcohols.[15]

Cycloaddition Reactions

-

[2+2] Cycloadditions (Paternò–Büchi Reaction): The Paternò-Büchi reaction is a powerful photochemical method for synthesizing oxetanes. It involves the [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene.[9][16] This reaction is highly versatile and atom-economical, providing direct access to a wide range of substituted oxetanes.[9][17]

-

[3+2] Cycloadditions: Due to ring strain, 2-alkylideneoxetanes are reactive intermediates that can participate in [3+2] cycloaddition reactions with species like nitrile oxides, serving as valuable precursors for more complex heterocyclic systems.[18][19]

Synthesis of Oxetanes

The construction of the strained four-membered ring presents a synthetic challenge.[1] Several robust methods have been developed to access this important motif.

-

Intramolecular Cyclization (Williamson Ether Synthesis): This is one of the most common and reliable methods for forming the oxetane ring.[1][6] It involves the intramolecular SN2 displacement of a leaving group (e.g., a halide or tosylate) by an alkoxide on a 1,3-difunctionalized propane backbone. Strong bases are typically required to ensure acceptable yields.[1][20]

-

Ring Expansion of Epoxides: The reaction of epoxides with sulfur ylides (Corey-Chaykovsky reaction) can be used to expand the three-membered ring to a four-membered oxetane.[13] This method is particularly useful for generating enantioenriched oxetanes from chiral epoxides with retention of enantiomeric purity.[1]

-

Photochemical [2+2] Cycloaddition: As mentioned, the Paternò-Büchi reaction is a primary method for the de novo construction of the oxetane ring from carbonyls and alkenes.[9][21]

The Role of Oxetanes in Drug Development

The incorporation of an oxetane ring is a modern strategy to enhance the drug-like properties of a lead compound.[2][22][23]

Oxetanes as Bioisosteres

-

gem-Dimethyl Group Replacement: The gem-dimethyl group is often used to block metabolic oxidation sites, but it significantly increases lipophilicity. Replacing it with an oxetane provides a similar steric profile while introducing polarity.[4][18] This can lead to a dramatic increase in aqueous solubility and improved metabolic stability.[6][7]

-

Carbonyl Group Replacement: An oxetane can serve as a metabolically stable surrogate for a carbonyl group. It maintains a similar dipole moment and hydrogen-bonding capacity but is resistant to enzymatic reduction or oxidation.[4][18]

Modulation of Physicochemical Properties

-